molecular formula C6H10Br2O2 B15287614 (1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol

(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol

Cat. No.: B15287614
M. Wt: 273.95 g/mol
InChI Key: PDKOZGHNDDCFPN-KAZBKCHUSA-N
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Description

4,5-Dibromo-1,2-cyclohexanediol is an organic compound with the molecular formula C6H10Br2O2 It is a disubstituted cyclohexane derivative, where two bromine atoms are attached to the 4th and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1,2-cyclohexanediol typically involves the bromination of 1,2-cyclohexanediol. The reaction is carried out by treating 1,2-cyclohexanediol with bromine (Br2) in an appropriate solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3), under controlled conditions. The reaction proceeds via electrophilic addition, where the bromine atoms add to the double bond of the cyclohexane ring, resulting in the formation of 4,5-dibromo-1,2-cyclohexanediol.

Industrial Production Methods

Industrial production methods for 4,5-dibromo-1,2-cyclohexanediol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1,2-cyclohexanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form 1,2-cyclohexanediol.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkyl halides (R-X) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4,5-dibromo-1,2-cyclohexanedione or 4,5-dibromo-1,2-cyclohexanecarboxylic acid.

    Reduction: Formation of 1,2-cyclohexanediol.

    Substitution: Formation of various substituted cyclohexanediols depending on the nucleophile used.

Scientific Research Applications

4,5-Dibromo-1,2-cyclohexanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-dibromo-1,2-cyclohexanediol involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, which contribute to its biological and chemical activities. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

4,5-Dibromo-1,2-cyclohexanediol can be compared with other disubstituted cyclohexane derivatives, such as:

    1,2-Dibromo-1,2-cyclohexanediol: Similar structure but with bromine atoms at different positions.

    4,5-Dichloro-1,2-cyclohexanediol: Similar structure but with chlorine atoms instead of bromine.

    4,5-Diiodo-1,2-cyclohexanediol: Similar structure but with iodine atoms instead of bromine.

Properties

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol

InChI

InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

PDKOZGHNDDCFPN-KAZBKCHUSA-N

Isomeric SMILES

C1[C@H]([C@H](C[C@H]([C@@H]1Br)Br)O)O

Canonical SMILES

C1C(C(CC(C1Br)Br)O)O

Origin of Product

United States

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